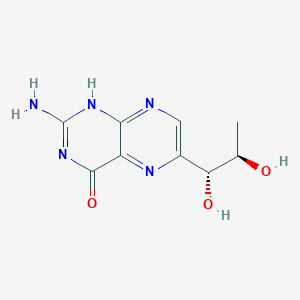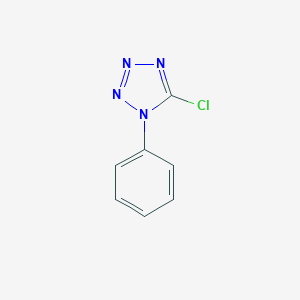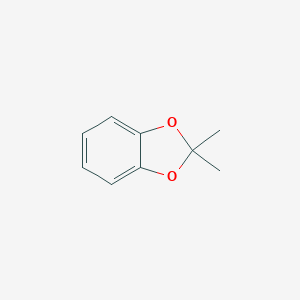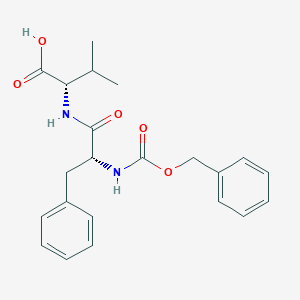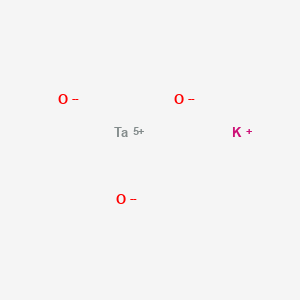
Potassium tantalum trioxide
Vue d'ensemble
Description
Synthesis Analysis
Hydrothermal synthesis is a common method for preparing potassium tantalum trioxide, allowing for the direct crystallization of potassium tantalate with a defect pyrochlore structure from tantalum pentoxide in basic solutions under hydrothermal conditions at relatively low temperatures (e.g., 200°C) (Duan et al., 1998). This method is appreciated for its simplicity, cost-effectiveness, and the high thermal stability of the materials produced, which can be beneficial for applications in sorption, catalysis, and microelectronics.
Molecular Structure Analysis
The molecular structure of potassium tantalum trioxide varies depending on the synthesis conditions and the specific potassium tantalate phase formed. For instance, potassium tantalate can adopt a perovskite structure (KTaO3) or a pyrochlore structure (K2Ta2O6), influenced by factors such as the concentration of KOH in the synthesis process. These structural variations significantly affect the material's properties and applications (Lee et al., 2018).
Chemical Reactions and Properties
Potassium tantalum trioxide undergoes various chemical reactions depending on the external conditions and the presence of other compounds. For example, the modification of tantalum surface via plasma electrolytic oxidation in silicate solutions demonstrates the chemical reactivity and the ability to form a porous structure beneficial for applications requiring high surface area (Sowa et al., 2013).
Physical Properties Analysis
The physical properties of potassium tantalum trioxide, such as dielectric constants and thermal stability, are closely tied to its crystal structure. Potassium tantalate films, for instance, show promising functions in electromechanical and sensing sectors due to their incipient ferroelectric properties (Hashizume et al., 2010).
Chemical Properties Analysis
The chemical properties of potassium tantalum trioxide, such as its stability in various environments and reactivity towards different chemicals, are essential for its application in catalysis and photocatalysis. For example, Pd-loaded potassium tantalates demonstrate high catalytic performance for ethylene glycol electrooxidation, highlighting the material's utility in catalytic applications (Zheng et al., 2021).
Applications De Recherche Scientifique
1. Photoluminescence Enhancement
- Application Summary: Potassium-doped tungsten oxide (KxWO) has been studied for its photoluminescence properties. The research focused on understanding the charge transfer between molecules and KxWO in the presence of different gases .
- Methods of Application: The study involved performing Raman spectroscopy and photoluminescence experiments in the presence of gaseous acetone or ethanol mixed with other gases (N2 and O2) .
- Results: Photoluminescence at 630 nm from KxWO was observed and further enhanced when the sample was continuously irradiated with a 532 nm CW laser in acetone .
2. Superconductivity
- Application Summary: Potassium tantalum trioxide has been studied for its superconducting properties.
- Methods of Application: The study involved growing high-quality thin films of potassium tantalate (KTaO3).
- Results: The material retains its superconductive characteristics even when exposed to extremely high magnetic fields.
3. Catalysis, Sensing, and Electrochromic Devices
- Application Summary: Tungsten trioxide (WO3) is widely explored for catalysis, sensing, electrochromic devices, and numerous other applications .
- Methods of Application: The exploitation of WO3 in nanosheet form provides potential advantages in many of these fields because the 2D structures have high surface area .
- Results: The study showed that the properties of WO3 can be tuned by changing the oxygen vacancy concentration and doping with various elements including K, N, etc .
4. Discovery, Properties and Applications of Tungsten
- Application Summary: Tungsten and its inorganic compounds have a wide range of applications. Tungsten oxides, including tungsten trioxide, are used in various fields .
- Methods of Application: The study involved the synthesis of different tungsten compounds and their characterization .
- Results: The properties of tungsten can be tuned by changing the oxygen vacancy concentration and doping with various elements including K, N, etc .
5. Synthesis and Applications of WO3 Nanosheets
- Application Summary: Tungsten trioxide (WO3) nanosheets are widely explored for catalysis, sensing, electrochromic devices, and numerous other applications .
- Methods of Application: The synthesis of high aspect ratio WO3 nanosheets is challenging but provides potential advantages in many fields because the 2D structures have high surface area and preferentially exposed facets .
- Results: The properties of WO3 can be tuned by changing the oxygen vacancy concentration and doping with various elements including K, N, etc .
6. Effect of Stress on Electronic, Optical, Elastic, and Mechanical Properties
- Application Summary: The effect of stress on the properties of potassium tantalum oxide (KTaO3) has been studied .
- Methods of Application: The study involved applying stress to KTaO3 and studying its effect on the bandgap .
- Results: Applied stress causes an increase in bandgap from 1.624 eV to 1.871 eV .
7. Discovery, Properties and Applications of Tungsten
- Application Summary: Tungsten and its inorganic compounds have a wide range of applications. Tungsten oxides, including tungsten trioxide, are used in various fields .
- Methods of Application: The study involved the synthesis of different tungsten compounds and their characterization .
- Results: The properties of tungsten can be tuned by changing the oxygen vacancy concentration and doping with various elements including K, N, etc .
8. Synthesis and Applications of WO3 Nanosheets
- Application Summary: Tungsten trioxide (WO3) nanosheets are widely explored for catalysis, sensing, electrochromic devices, and numerous other applications .
- Methods of Application: The synthesis of high aspect ratio WO3 nanosheets is challenging but provides potential advantages in many fields because the 2D structures have high surface area and preferentially exposed facets .
- Results: The properties of WO3 can be tuned by changing the oxygen vacancy concentration and doping with various elements including K, N, etc .
9. Effect of Stress on Electronic, Optical, Elastic, and Mechanical Properties
- Application Summary: The effect of stress on the properties of potassium tantalum oxide (KTaO3) has been studied .
- Methods of Application: The study involved applying stress to KTaO3 and studying its effect on the bandgap .
- Results: Applied stress causes an increase in bandgap from 1.624 eV to 1.871 eV .
Safety And Hazards
Potassium tantalum trioxide may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Orientations Futures
Potassium tantalum trioxide has been studied for its superconducting properties . Researchers have demonstrated the ability to grow high-quality thin films of potassium tantalate (KTaO3) and discovered that the material retains its superconductive characteristics even when exposed to extremely high magnetic fields . This discovery opens up potential applications for the material in the field of superconductivity .
Propriétés
IUPAC Name |
potassium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMNOOPONDJVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[K+].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO3Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907028 | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.044 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tantalum trioxide | |
CAS RN |
12030-91-0 | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




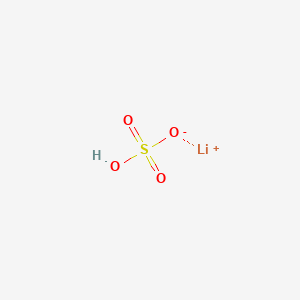
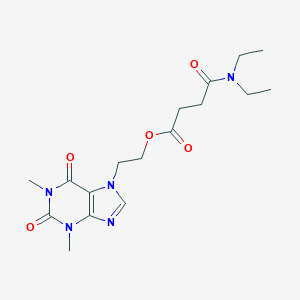

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
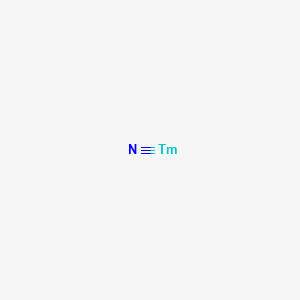
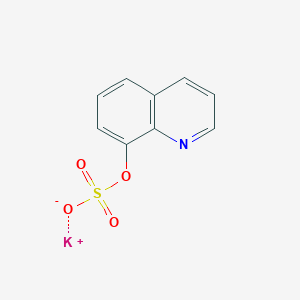
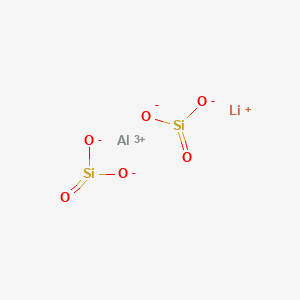
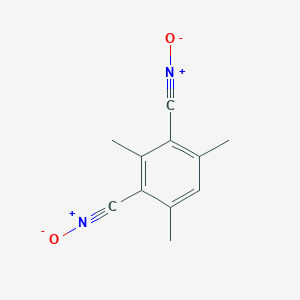
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
